REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].[Br-:12].[K+].BrBr>O>[Br:12][C:8]1[CH:9]=[C:2]([F:1])[C:3]([O:10][CH3:11])=[CH:4][C:5]=1[CH:6]=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product precipitated out of solution
|
Type
|
FILTRATION
|
Details
|
was collected via filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.01 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |